molecular formula C18H17NO4 B11057317 5-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole

5-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B11057317
M. Wt: 311.3 g/mol
InChI Key: CEKRNDWFZJIKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of a base to facilitate the cyclization process, followed by purification steps to isolate the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

5-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring can affect its interaction with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C18H17NO4/c1-20-14-4-2-3-13(9-14)16-10-15(23-19-16)7-12-5-6-17-18(8-12)22-11-21-17/h2-6,8-9,15H,7,10-11H2,1H3

InChI Key

CEKRNDWFZJIKQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(C2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.